Benzyl 4-bromo-2-fluorophenethylcarbamate
Description
Overview of Halogenated Phenethylamine (B48288) Scaffold in Chemical Research
The β-phenethylamine scaffold is a foundational structural motif in medicinal chemistry. acs.org It is present in a wide array of biologically active compounds, from naturally occurring neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) to a vast number of synthetic drugs. nih.gov This prevalence has made the phenethylamine framework a subject of intense research and a common starting point for the design of new therapeutic agents. nih.govresearchgate.net
The strategic modification of this scaffold is a key aspect of drug discovery. One of the most powerful and frequently used modifications is halogenation—the introduction of halogen atoms such as fluorine, chlorine, or bromine onto the phenyl ring. mdpi.com Halogens can profoundly alter a molecule's physicochemical properties in several ways:
Lipophilicity and Permeability: Halogenation can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes. mdpi.com
Metabolic Stability: The carbon-halogen bond, particularly the carbon-fluorine bond, is very strong. Introducing a halogen can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. mdpi.com
Binding Affinity: A halogen atom can alter the electronic distribution of the aromatic ring and participate in specific interactions (like halogen bonding) with biological targets, potentially increasing the compound's binding affinity and potency. mdpi.comnih.gov
Consequently, halogenated phenethylamines are a significant class of compounds investigated for a wide range of pharmacological activities, including psychoactive and stimulant effects. nih.gov The specific position and type of halogen can lead to significant differences in biological activity and potency. nih.gov
Contextualization of Benzyl (B1604629) 4-bromo-2-fluorophenethylcarbamate within Contemporary Chemical Literature
Benzyl 4-bromo-2-fluorophenethylcarbamate (CAS No. 2123445-55-4) is primarily categorized as an organic building block or research chemical. moldb.com While specific, in-depth studies detailing its synthesis and application are not prevalent in peer-reviewed literature, its chemical structure allows for a clear contextualization of its role in modern organic synthesis and medicinal chemistry.
The molecule is strategically designed, combining the key features discussed previously: a carbamate-protected amine on a halogenated phenethylamine scaffold. The benzyl carbamate (B1207046) moiety is the classic Cbz protecting group, indicating its utility in synthetic sequences where the amine of the 4-bromo-2-fluorophenethylamine core needs to be temporarily masked. masterorganicchemistry.com
The di-halogenated phenyl ring makes this compound a particularly versatile intermediate. The bromine and fluorine atoms are "orthogonal substituents," meaning they can influence reactions in distinct ways. vulcanchem.com
The bromine atom is a valuable handle for cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann couplings. This allows for the straightforward introduction of new aryl groups or other carbon-based fragments, enabling the construction of more complex molecular architectures.
The fluorine atom is often incorporated to modulate the electronic properties of the molecule and enhance its metabolic stability, a common strategy in the design of drug candidates.
Therefore, this compound is best understood as a specialized synthetic intermediate, designed for use in the development of novel compounds, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com Its structure provides a stable, protected phenethylamine core that is pre-functionalized for further, selective chemical elaboration.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 2123445-55-4 |
| Molecular Formula | C₁₆H₁₅BrFNO₂ |
| Molecular Weight | 352.20 g/mol |
| Typical Purity | 98% |
Data sourced from chemical supplier catalogs. moldb.com
Structure
3D Structure
Properties
Molecular Formula |
C16H15BrFNO2 |
|---|---|
Molecular Weight |
352.20 g/mol |
IUPAC Name |
benzyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H15BrFNO2/c17-14-7-6-13(15(18)10-14)8-9-19-16(20)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
InChI Key |
YZCJAGXXKAHPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 4 Bromo 2 Fluorophenethylcarbamate and Analogues
Retrosynthetic Analysis of the Carbamate (B1207046) Moiety
The formation of the carbamate linkage is a well-established transformation in organic synthesis. Several reliable methods are available, stemming from the reaction of an amine with a suitable carbonyl-containing electrophile. wikipedia.org
Reaction with Chloroformates : A prevalent method involves the reaction of the primary amine (4-bromo-2-fluorophenethylamine) with benzyl (B1604629) chloroformate. This reaction typically proceeds in the presence of a mild base to neutralize the hydrochloric acid byproduct.
Reaction with Isocyanates : An alternative pathway involves the generation of an isocyanate from the amine precursor, followed by trapping with benzyl alcohol. The isocyanate can be formed via methods like the Curtius rearrangement of an acyl azide (B81097). nih.govwikipedia.org
Reaction with Carbamoyl (B1232498) Chlorides : The synthesis can also be achieved through the reaction of a pre-formed carbamoyl chloride with benzyl alcohol. wikipedia.org
Table 1: Common Methods for Carbamate Synthesis
| Method | Reactant 1 | Reactant 2 | Key Features |
|---|---|---|---|
| Chloroformate Acylation | Amine (R₂NH) | Chloroformate (R'OC(O)Cl) | Widely used, efficient, requires base. wikipedia.org |
| Isocyanate Addition | Isocyanate (RN=C=O) | Alcohol (R'OH) | Versatile, particularly from carboxylic acids via Curtius rearrangement. nih.govwikipedia.org |
| Carbon Dioxide Insertion | Amine (R₂NH) + CO₂ | Alkyl Halide (R'X) | Utilizes CO₂ as a C1 source, often mediated by a base. nih.gov |
In complex multi-step syntheses, the temporary masking of reactive functional groups is crucial to prevent unwanted side reactions. fiveable.meslideshare.net Carbamates themselves are frequently employed as protecting groups for amines because they reduce the nucleophilicity of the nitrogen atom. organic-chemistry.org
Amine Protecting Groups: The benzyl carbamate moiety (Cbz or Z) in the target molecule is a classic example of an amine protecting group. Its widespread use stems from its stability under various conditions and its susceptibility to removal by specific methods like hydrogenolysis. uchicago.edulibretexts.org Other common amine protecting groups offer a range of stabilities and deprotection conditions, allowing for orthogonal strategies in complex syntheses. organic-chemistry.org
Table 2: Selected Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|
| Carbobenzyloxy | Cbz, Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C). uchicago.edulibretexts.org |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA, HCl). libretexts.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine). libretexts.org |
Alcohol Protecting Groups: Similarly, hydroxyl groups often require protection during synthetic sequences. The choice of protecting group depends on the reaction conditions that need to be tolerated.
Table 3: Selected Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acid or base hydrolysis. libretexts.org |
| Benzyl | Bn | Benzyl bromide | Hydrogenolysis. libretexts.org |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Fluoride (B91410) ion (e.g., TBAF), acid. libretexts.org |
Synthesis of the 4-bromo-2-fluorophenethyl Amine Precursor
The synthesis of the 4-bromo-2-fluorophenethylamine precursor is a critical phase that establishes the specific substitution pattern on the aromatic ring. This can be achieved through various synthetic routes that carefully control the introduction of the halogen substituents and the elaboration of the ethylamine (B1201723) side chain.
Constructing the 1-bromo-2-fluoro-4-substituted benzene (B151609) core requires regioselective halogenation methods. The two main strategies involve either the sequential halogenation of a simpler aromatic precursor or the use of directing groups to control the position of substitution.
This approach involves the stepwise introduction of halogen atoms onto a commercially available starting material, such as a fluorinated or brominated phenol (B47542) or toluene (B28343) derivative.
Bromination: Electrophilic aromatic bromination is a standard method for introducing a bromine atom. For instance, starting with 2-fluorophenol, bromination can be directed to the para position to yield 4-bromo-2-fluorophenol. chemicalbook.com Similarly, starting with a toluene derivative, benzylic bromination is a key transformation for functionalizing the side chain. libretexts.org The use of N-bromosuccinimide (NBS) is common for benzylic bromination as it provides a low concentration of bromine, minimizing side reactions. libretexts.orgchemistrysteps.com However, controlling the reaction to prevent over-bromination can be challenging. scientificupdate.com
Fluorination: Introducing fluorine can be more complex. While direct fluorination is possible, indirect methods are often preferred for better control and selectivity. beilstein-journals.org Nucleophilic aromatic substitution (SₙAr), such as the Halex reaction, can be used to displace a leaving group (like chlorine or bromine) with a fluoride ion, although this typically requires an activated aromatic ring. evitachem.com More commonly, a fluorinated starting material like 2-fluorophenylacetonitrile (B44652) is used, which can be reduced to the corresponding amine. evitachem.com
Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in aromatic substitution. wikipedia.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent (e.g., n-butyllithium). baranlab.org This complexation facilitates the deprotonation of the nearest ortho-position, generating a stabilized aryllithium intermediate. youtube.comorganic-chemistry.org This intermediate can then be trapped with an appropriate electrophile to install a desired substituent. wikipedia.org
For the synthesis of the 4-bromo-2-fluorophenyl system, one could envision a strategy starting with a 1,3-disubstituted benzene. For example, a compound with a DMG at position 1 and a bromine atom at position 3 could be subjected to ortho-lithiation at the C2 position, followed by quenching with an electrophilic fluorine source. The strength and nature of the DMG are crucial for the reaction's success. baranlab.org
Table 4: Common Directing Metalation Groups (DMGs)
| Group | Formula | Relative Strength |
|---|---|---|
| Amide | -CONR₂ | Strong |
| Carbamate | -OCONR₂ | Strong |
| Sulfonamide | -SO₂NR₂ | Strong |
| Methoxy | -OCH₃ | Moderate |
This methodology offers a precise route to complex substitution patterns that might be difficult to achieve through classical electrophilic substitution reactions.
Synthetic Routes to the Phenethyl Linkage
The formation of the 2-(4-bromo-2-fluorophenyl)ethan-1-amine core is a critical step in the synthesis of the target compound. This can be achieved through several reliable methods, including the reduction of nitrostyrene (B7858105) precursors or various carbon chain elongation techniques.
Reduction of Nitrovinyl or Nitrostyrene Precursors
A common and effective strategy for synthesizing phenethylamines involves the reduction of β-nitrostyrene intermediates. This process typically begins with a Henry condensation reaction between a substituted benzaldehyde (B42025) (in this case, 4-bromo-2-fluorobenzaldehyde) and nitromethane (B149229) to yield the corresponding 1-(4-bromo-2-fluorophenyl)-2-nitroethene. This nitroalkene is then subjected to reduction, which reduces both the nitro group and the carbon-carbon double bond to afford the target phenethylamine (B48288).
Several reducing systems have been proven effective for this transformation. Catalytic hydrogenation, often employing palladium on charcoal (Pd/C) in an acidic ethanol (B145695) solution, provides a clean conversion to the desired amine. researchgate.net Alternatively, metal hydride reagents can be used. Lithium aluminum hydride (LAH) in a solvent like tetrahydrofuran (B95107) (THF) is a powerful reducing agent capable of achieving this transformation. researchgate.net A milder, more recent approach utilizes sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst such as copper(II) chloride (CuCl₂). This system offers a rapid and high-yielding one-pot procedure under mild conditions, avoiding the need for specialized handling of pyrophoric reagents like LAH. chemrxiv.orgchemrxiv.org Another metal-free option involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine. beilstein-journals.org
The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule and desired reaction conditions. The NaBH₄/CuCl₂ system, for example, is noted for its efficiency and scalability. chemrxiv.org
Table 1: Comparison of Reduction Methods for Substituted β-Nitrostyrenes
| Reducing System | Typical Conditions | Reaction Time | Yield | Reference |
| NaBH₄ / CuCl₂ | i-PrOH/H₂O, 80 °C | 10 - 30 min | up to 83% | chemrxiv.org |
| LiAlH₄ (LAH) | THF, inert atmosphere | 3 - 24 hours | ~60% | chemrxiv.org |
| Catalytic Hydrogenation | Pd/C, H₂, EtOH/HCl | 3 - 24 hours | High | researchgate.netchemrxiv.org |
| Trichlorosilane | HSiCl₃, Tertiary Amine | Short | High | beilstein-journals.org |
Chain Elongation Methodologies (e.g., Arndt-Eistert, Wittig, Horner-Wadsworth-Emmons)
An alternative to the nitrostyrene route involves building the two-carbon ethyl chain onto the aromatic ring through various classical carbon-carbon bond-forming reactions. These methods offer flexibility in constructing the phenethyl skeleton.
Arndt-Eistert Synthesis : This method provides a means to homologate a carboxylic acid, effectively adding a -CH₂- group. organic-chemistry.orgwikipedia.org The synthesis would commence with 4-bromo-2-fluorobenzoic acid. The acid is first converted to its acyl chloride, which then reacts with diazomethane (B1218177) to form an α-diazoketone. The key step is a silver(I)-catalyzed Wolff rearrangement of the diazoketone to generate a ketene (B1206846) intermediate. organic-chemistry.org Trapping this ketene with water yields the one-carbon extended 2-(4-bromo-2-fluorophenyl)acetic acid. This product can then be converted to the desired phenethylamine through further transformations, such as a Curtius or Hofmann rearrangement.
Wittig Reaction : The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org Starting with 4-bromo-2-fluorobenzaldehyde (B134337), reaction with a phosphorus ylide, such as (cyanomethylene)triphenylphosphorane (Ph₃P=CHCN), would produce 3-(4-bromo-2-fluorophenyl)acrylonitrile. Subsequent reduction of both the nitrile and the alkene double bond would yield the target 2-(4-bromo-2-fluorophenyl)ethan-1-amine. The reaction's reliability and tolerance for various functional groups make it a staple in organic synthesis. masterorganicchemistry.comlibretexts.org
Horner-Wadsworth-Emmons (HWE) Reaction : As a modification of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig ylides. wikipedia.orgnrochemistry.com This reaction is renowned for producing alkenes with high stereoselectivity, typically favoring the (E)-isomer. organic-chemistry.org For instance, the condensation of 4-bromo-2-fluorobenzaldehyde with a stabilized phosphonate like triethyl phosphonoacetate in the presence of a base (e.g., NaH) would yield ethyl (E)-3-(4-bromo-2-fluorophenyl)acrylate. A subsequent reduction of both the ester and the double bond would be necessary to arrive at the phenethylamine precursor. The HWE reaction is valued for its operational simplicity and the ease of removing the water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org
Benzyl Group Introduction and Carbamate Formation
Once the 2-(4-bromo-2-fluorophenyl)ethan-1-amine core has been synthesized, the final stage is the formation of the benzyl carbamate functional group. This involves creating a linkage between the amine's nitrogen atom and a benzylcarbonyl group.
Strategies for Benzyl Alcohol Activation
To facilitate the formation of the carbamate, the hydroxyl group of benzyl alcohol must be converted into a better leaving group. The most common and direct method for this activation is its conversion to benzyl chloroformate (C₆H₅CH₂OC(O)Cl), also known as carboxybenzyl chloride (Cbz-Cl). wikipedia.org This is typically achieved by treating benzyl alcohol with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. scispace.comnih.gov The resulting benzyl chloroformate is a highly reactive electrophile, readily attacked by nucleophiles such as amines to form the stable carbamate linkage. This reagent is widely used for the introduction of the Cbz protecting group in peptide synthesis, a reaction analogous to the desired carbamate formation here. masterorganicchemistry.comudayton.edu
Coupling Reactions for Carbamate Bond Formation
With an activated benzyl species in hand, the coupling reaction with the phenethylamine proceeds via nucleophilic acyl substitution. The primary amine of the phenethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate. This addition is followed by the elimination of a chloride ion, yielding the final Benzyl 4-bromo-2-fluorophenethylcarbamate product. The reaction is typically carried out in the presence of a mild base (e.g., sodium bicarbonate or triethylamine) to neutralize the hydrochloric acid byproduct. udayton.edu
This method is highly efficient and is the most prevalent route for forming benzyl carbamates from primary amines.
An alternative and powerful method for carbamate synthesis involves the reaction of an isocyanate with an alcohol. wikipedia.orgnih.gov In this synthetic approach, the roles of the nucleophile and electrophile are reversed compared to the chloroformate method. The synthesis would require the preparation of 1-(2-isocyanatoethyl)-4-bromo-2-fluorobenzene as the key intermediate. This isocyanate can be generated from a carboxylic acid derivative through reactions like the Curtius rearrangement, which proceeds via an acyl azide intermediate. nih.govorganic-chemistry.org
The process would start from 3-(4-bromo-2-fluorophenyl)propanoic acid (which could be synthesized via Arndt-Eistert homologation of the corresponding phenylacetic acid). The carboxylic acid is converted to an acyl azide, which upon heating, undergoes rearrangement to the isocyanate. nih.gov This highly reactive isocyanate is then "trapped" by reacting it directly with benzyl alcohol. chemicalbook.com The nucleophilic attack of the alcohol's oxygen on the central carbon of the isocyanate group, followed by proton transfer, yields the desired benzyl carbamate. nih.gov This route is particularly valuable as it avoids the use of phosgene-derived reagents.
Reactions with Chloroformates
The reaction of an amine with a chloroformate is a common and effective method for the synthesis of carbamates. In the case of this compound, the primary amine, 2-(4-bromo-2-fluorophenyl)ethan-1-amine, serves as the nucleophile that attacks the electrophilic carbonyl carbon of benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction scheme is as follows:
Scheme 1: Synthesis of this compound
A plausible synthetic protocol would involve dissolving 2-(4-bromo-2-fluorophenyl)ethan-1-amine in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. A base, for instance, triethylamine (B128534) or pyridine, is then added to the solution. The mixture is cooled in an ice bath before the dropwise addition of benzyl chloroformate. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
Table 1: Reactants and Expected Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| 2-(4-bromo-2-fluorophenyl)ethan-1-amine | C₈H₉BrFN | 220.07 | Nucleophilic amine |
| Benzyl chloroformate | C₈H₇ClO₂ | 170.59 | Electrophilic carbonyl source |
| This compound | C₁₆H₁₅BrFNO₂ | 352.20 | Final Product |
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
Following the synthesis, the reaction mixture will contain the desired product, unreacted starting materials, the hydrochloride salt of the base, and other potential byproducts. Therefore, a systematic purification strategy is essential to isolate this compound in high purity.
The typical work-up procedure involves washing the organic layer with an acidic solution, such as dilute hydrochloric acid, to remove the excess base. This is followed by a wash with a basic solution, like sodium bicarbonate, to remove any unreacted benzyl chloroformate. A final wash with brine helps to remove residual water before the organic layer is dried over an anhydrous salt, such as sodium sulfate (B86663) or magnesium sulfate.
After filtration and removal of the solvent under reduced pressure, the crude product is obtained. Further purification is generally achieved through recrystallization or column chromatography.
Recrystallization is a common technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For carbamates, common recrystallization solvents include mixtures of ethanol and water, or ethyl acetate (B1210297) and hexane (B92381). ijcce.ac.ir
Column Chromatography is a versatile purification method that separates compounds based on their differential adsorption onto a stationary phase. For aromatic carbamates, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents, such as a gradient of ethyl acetate in hexane. The fractions are collected and analyzed by thin-layer chromatography to identify those containing the pure product.
Table 2: Purification Techniques and Parameters
| Technique | Stationary Phase/Solvent System | Principle of Separation |
| Liquid-Liquid Extraction | Dichloromethane/Water, Aqueous HCl, Aqueous NaHCO₃, Brine | Partitioning of components between immiscible liquids |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane | Differential solubility at varying temperatures |
| Column Chromatography | Silica Gel/Ethyl Acetate-Hexane gradient | Differential adsorption to the stationary phase |
Advanced Spectroscopic and Structural Elucidation Techniques for the Compound
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing its molecular vibrations. However, specific experimental data for Benzyl (B1604629) 4-bromo-2-fluorophenethylcarbamate is not present in the reviewed literature.
No experimental Infrared (IR) spectrum for Benzyl 4-bromo-2-fluorophenethylcarbamate has been reported in published scientific literature. While theoretical predictions can be made based on its structure, experimentally derived data on characteristic absorption bands for its carbamate (B1207046), aromatic, and halogenated moieties is currently unavailable.
Similarly, there are no available Raman spectroscopy studies for this compound. Such analysis would be valuable for complementing IR spectroscopy, particularly for identifying vibrations of non-polar bonds, but the necessary experimental data has not been published.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
There is no reported single-crystal X-ray diffraction data for this compound. vulcanchem.com Consequently, an analysis of its crystal lattice, packing arrangement, and the specific nature of its intermolecular interactions (such as hydrogen bonding, halogen bonding, or π-π stacking) cannot be performed.
Without a solved crystal structure, the preferred conformation of the molecule in the solid state remains undetermined. An experimental conformational analysis, which would describe the torsional angles and the spatial orientation of the benzyl and the 4-bromo-2-fluorophenethyl groups, is not possible.
Chemical Reactivity and Transformation Studies of Benzyl 4 Bromo 2 Fluorophenethylcarbamate
Reactivity of the Carbamate (B1207046) Moiety
The benzyl (B1604629) carbamate group, often used as a protecting group for amines in organic synthesis, exhibits characteristic reactivity at the carbonyl carbon and the nitrogen atom. wikipedia.orgnih.gov
Hydrolysis and Transcarbamoylation Reactions
The ester linkage of the carbamate is susceptible to cleavage under various conditions, a reaction fundamental to its role as a protecting group.
Hydrolysis: The conversion of the carbamate to the corresponding primary amine, 2-(4-bromo-2-fluorophenyl)ethan-1-amine, can be achieved through several methods. Acid- or base-catalyzed hydrolysis represents a common pathway. mdpi.com For instance, strong acids can protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. Conversely, basic conditions, such as using sodium hydroxide, can proceed via a BAC2 mechanism involving direct nucleophilic acyl substitution. beilstein-journals.org Additionally, catalytic hydrogenation is a mild and effective method for cleaving benzyl carbamates, yielding the amine, toluene (B28343), and carbon dioxide.
Transcarbamoylation: This process involves the exchange of the benzyloxy group with another alcohol or amine. chemrxiv.org Tin-catalyzed transcarbamoylation reactions, for example, allow for the conversion of benzyl carbamates to other alkyl carbamates by heating with a different alcohol in the presence of a suitable catalyst. researchgate.net Similarly, reaction with amines, particularly under catalytic conditions, can lead to the formation of urea (B33335) derivatives.
Table 1: Representative Conditions for Carbamate Cleavage and Transformation
| Transformation | Reagents and Conditions | Expected Product from Benzyl 4-bromo-2-fluorophenethylcarbamate |
| Acid Hydrolysis | 6M HCl, Reflux | 2-(4-bromo-2-fluorophenyl)ethan-1-amine hydrochloride |
| Base Hydrolysis | 2M NaOH, EtOH, 70°C | 2-(4-bromo-2-fluorophenyl)ethan-1-amine |
| Hydrogenolysis | H₂, Pd/C, MeOH, rt | 2-(4-bromo-2-fluorophenyl)ethan-1-amine |
| Transcarbamoylation | R'OH, K₂CO₃, Reflux | Alkyl 4-bromo-2-fluorophenethylcarbamate |
N-Alkylation or N-Arylation Pathways
The nitrogen atom of the carbamate can act as a nucleophile, allowing for the introduction of alkyl or aryl substituents. This reaction typically requires deprotonation of the N-H bond with a suitable base to form a more nucleophilic amide anion.
N-Alkylation: Treatment with a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide), would lead to the corresponding N-alkylated carbamate. nih.gov This pathway provides access to a range of secondary amines after subsequent deprotection.
N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. More recently, nickel-catalyzed photoredox methods have been developed for the N-arylation of carbamates with aryl electrophiles at room temperature, offering an alternative to traditional palladium catalysis. organic-chemistry.org A different pathway involves the migration of an N-aryl group to an adjacent carbon upon lithiation, though this is more specific to certain substrates. nih.gov
Table 2: Potential N-Functionalization Reactions
| Reaction | Reagents and Conditions | Expected Product Structure |
| N-Methylation | 1. NaH, DMF; 2. CH₃I | Benzyl (4-bromo-2-fluorophenethyl)(methyl)carbamate |
| N-Benzylation | 1. K₂CO₃, MeCN; 2. BnBr | Benzyl benzyl(4-bromo-2-fluorophenethyl)carbamate |
| N-Phenylation | Aryl-Br, Pd or Ni catalyst, Base | Benzyl (4-bromo-2-fluorophenethyl)(phenyl)carbamate |
Transformations Involving the Halogenated Aromatic Ring
The 4-bromo-2-fluorophenyl group is a versatile platform for derivatization, with the bromine and fluorine atoms offering distinct and complementary reactivity profiles for carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Derivatization
The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating complex molecular architectures. nobelprize.orgnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This method is highly robust and tolerant of many functional groups, allowing for the synthesis of biaryl compounds by replacing the bromine atom with a variety of substituted phenyl, heteroaryl, or vinyl groups. chemistryviews.orgthieme-connect.comresearchgate.net The presence of the ortho-fluorine substituent can influence the electronic properties and reactivity of the aryl bromide but generally does not impede the coupling. researchgate.netnih.gov
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction would install an alkynyl group at the 4-position of the phenyl ring, yielding arylalkyne derivatives. beilstein-journals.orgnih.gov Copper-free protocols have also been developed to mitigate issues associated with the copper co-catalyst. nih.gov
Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, under palladium catalysis. organic-chemistry.orgmasterorganicchemistry.com The Heck reaction typically results in the formation of a substituted alkene, where the aryl group is attached to one of the sp² carbons of the original double bond. nih.govmdpi.comresearchgate.net
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected C-C Bond Formed |
| Suzuki-Miyaura | Arylboronic acid (Ar'-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Ar-Ar' |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Ar-C≡C-R |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃, Base | Ar-CH=CHR |
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring
While aryl halides are generally unreactive toward nucleophilic substitution, the reaction can proceed if the aromatic ring is sufficiently electron-deficient. libretexts.orgyoutube.comlibretexts.org In the case of this compound, the presence of two halogen substituents (Br and F) makes the ring somewhat electron-poor.
The SNAr mechanism involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.orgnih.gov The rate of reaction is highly dependent on the ability of substituents to stabilize the negative charge of the intermediate. Although the bromo and phenethyl groups are not strong electron-withdrawing groups like nitro groups, substitution is still possible, particularly with strong nucleophiles and under forcing conditions. The fluorine atom, being more electronegative than bromine, is generally a better leaving group in SNAr reactions when the addition step is rate-determining. Therefore, nucleophilic attack could potentially displace the fluoride (B91410) ion.
Table 4: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Benzyl 4-bromo-2-methoxyphenethylcarbamate |
| Amine | Pyrrolidine | Benzyl 4-bromo-2-(pyrrolidin-1-yl)phenethylcarbamate |
| Thiolate | Sodium thiophenoxide (NaSPh) | Benzyl 4-bromo-2-(phenylthio)phenethylcarbamate |
Radical Reactions of the Bromo Substituent
The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. libretexts.orgnumberanalytics.com This highly reactive intermediate can then participate in a variety of synthetic transformations. Modern methods for generating aryl radicals from aryl halides are often milder than classical methods that required toxic reagents like tributyltin hydride. nih.govacs.org
Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate aryl radicals from aryl bromides via a single-electron transfer (SET) process. nih.govresearchgate.net The resulting radical can be used in C-H functionalization, cyclization, or coupling reactions.
Metal-Free Generation: Reagents such as Rongalite (sodium hydroxymethanesulfinate) have been used as precursors to electron donors that can initiate radical chain reactions with aryl halides under mild, transition-metal-free conditions. acs.orgresearchgate.net
N-Heterocyclic Carbene (NHC) Catalysis: Recently, organic catalysts like NHCs have been shown to mediate the cleavage of the C-X bond in aryl halides to generate aryl radicals. asiaresearchnews.com
Once formed, the 2-fluoro-4-(2-((benzyloxycarbonyl)amino)ethyl)phenyl radical could be trapped by hydrogen atom donors to achieve hydrodebromination, or it could add to π-systems or undergo other radical-mediated bond-forming reactions. nih.gov
Table 5: Methods for Generating Aryl Radicals from the Bromo Substituent
| Method | Typical Conditions/Reagents | Intermediate Formed |
| Classical Radical Chain | Bu₃SnH, AIBN (initiator), Toluene, Δ | 2-fluoro-4-(2-((benzyloxycarbonyl)amino)ethyl)phenyl radical |
| Photoredox Catalysis | Ru(bpy)₃²⁺ or Ir(ppy)₃, Visible light, Amine | 2-fluoro-4-(2-((benzyloxycarbonyl)amino)ethyl)phenyl radical |
| Rongalite-Promoted | Rongalite, Base (e.g., t-BuOK), DMSO | 2-fluoro-4-(2-((benzyloxycarbonyl)amino)ethyl)phenyl radical |
Reactivity of the Phenethyl Side Chain
The phenethyl side chain, an ethyl bridge connecting the aromatic ring and the carbamate nitrogen, presents sites for potential chemical modification. Its reactivity is influenced by the adjacent aromatic ring and the electron-withdrawing nature of the carbamate group.
Oxidative and Reductive Transformations
The benzylic position of the phenethyl side chain (the carbon atom adjacent to the aromatic ring) is the most likely site for oxidative transformations due to the activating effect of the phenyl group. Conversely, reductive processes would primarily target the carbamate and the aromatic halogen.
Oxidative Transformations:
While specific oxidative reactions on this compound have not been reported, analogous benzylic positions in similar molecules are susceptible to oxidation. Reagents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like manganese dioxide (MnO₂) could potentially oxidize the benzylic methylene (B1212753) group to a ketone. However, the stability of the carbamate and the potential for side reactions on the aromatic ring would need to be considered. The benzyl carbamate protecting group is generally stable to many oxidizing agents. organic-chemistry.org
Potential Oxidative Reactions of the Phenethyl Side Chain
| Reagent | Potential Product | Plausible Conditions | Notes |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Benzyl 4-bromo-2-fluoro-α-oxo-phenethylcarbamate | Basic, aqueous solution, heat | Strong oxidant, risk of over-oxidation and cleavage. |
| Chromium Trioxide (CrO₃) | Benzyl 4-bromo-2-fluoro-α-oxo-phenethylcarbamate | Jones' reagent (CrO₃ in acetone/H₂SO₄) | Strong oxidant, acidic conditions may affect carbamate. |
Reductive Transformations:
The benzyl carbamate (Cbz) group is well-known to be susceptible to catalytic hydrogenation. organic-chemistry.orgmasterorganicchemistry.com This process would lead to the cleavage of the carbamate, yielding 2-(4-bromo-2-fluorophenyl)ethan-1-amine, toluene, and carbon dioxide. This is a common deprotection strategy in organic synthesis. masterorganicchemistry.commissouri.edu
Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the carbamate group to an N-methyl group, affording N-methyl-2-(4-bromo-2-fluorophenyl)ethan-1-amine. organic-chemistry.orgreddit.com The bromo-substituent on the aromatic ring could also be susceptible to reduction under certain catalytic hydrogenation conditions or with strong hydride reagents.
Potential Reductive Reactions
| Reagent | Potential Product | Plausible Conditions | Notes |
|---|---|---|---|
| H₂, Palladium on Carbon (Pd/C) | 2-(4-bromo-2-fluorophenyl)ethan-1-amine | Methanol or ethanol (B145695), room temp., atmospheric pressure | Standard Cbz deprotection. Potential for debromination with prolonged reaction times or higher catalyst loading. organic-chemistry.orgmissouri.edu |
| Lithium Aluminum Hydride (LiAlH₄) | N-methyl-2-(4-bromo-2-fluorophenyl)ethan-1-amine | Anhydrous ether or THF, reflux | Complete reduction of the carbamate carbonyl. reddit.com |
Functionalization of the Alkyl Linker
Direct functionalization of the saturated alkyl linker of the phenethyl side chain is challenging due to the inertness of C(sp³)-H bonds. However, modern synthetic methods, such as directed C-H activation, could potentially be employed. For instance, a directing group could be introduced to facilitate the selective functionalization of the benzylic or homo-benzylic position. Research in the broader field of phenethylamine (B48288) derivatives has explored various modifications of the alkyl chain to modulate biological activity. researchgate.netnih.govbiomolther.orgkoreascience.kr
Another approach to functionalizing the alkyl linker could involve a two-step process: initial oxidation to a ketone as described above, followed by further reactions at the newly introduced carbonyl group. For example, the ketone could undergo alpha-halogenation followed by substitution, or it could be converted to an enolate and reacted with various electrophiles.
Hypothetical Functionalization Strategies for the Alkyl Linker
| Strategy | Intermediate | Potential Subsequent Reaction | Resulting Functionalization |
|---|---|---|---|
| Benzylic Oxidation | Benzyl 4-bromo-2-fluoro-α-oxo-phenethylcarbamate | Grignard reaction, Wittig reaction, reductive amination | Introduction of alkyl, alkenyl, or amino groups at the benzylic position. |
It is important to reiterate that the reactions and transformations discussed above are based on established principles of organic chemistry and the known reactivity of analogous functional groups. Specific experimental validation for this compound is required to confirm these potential pathways.
Theoretical and Computational Chemistry of Benzyl 4 Bromo 2 Fluorophenethylcarbamate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For Benzyl (B1604629) 4-bromo-2-fluorophenethylcarbamate, DFT calculations would be employed to determine its most stable three-dimensional conformation, known as the optimized geometry. This involves calculating the potential energy of the molecule for various atomic arrangements and finding the structure with the minimum energy.
These calculations would provide crucial data on bond lengths, bond angles, and dihedral angles. For instance, the calculations could predict the precise spatial relationship between the benzyl group, the carbamate (B1207046) linkage, and the substituted phenethyl moiety. The electronic structure, including the distribution of electron density and the molecular electrostatic potential, would also be determined, offering insights into the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. While specific experimental crystallographic data for this compound are not available, DFT provides a reliable theoretical alternative for structural elucidation. vulcanchem.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov
A small HOMO-LUMO gap would suggest that Benzyl 4-bromo-2-fluorophenethylcarbamate is likely to be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap would imply higher stability. Analysis of the spatial distribution of the HOMO and LUMO would identify the specific atoms or functional groups involved in electron donation and acceptance, thereby predicting the sites of reaction.
Table 1: Hypothetical DFT and HOMO-LUMO Analysis Data for this compound
| Parameter | Hypothetical Value | Significance |
| Optimized Geometry | ||
| C-N Bond Length (Carbamate) | ~1.35 Å | Indicates the strength and nature of the carbamate bond. |
| C=O Bond Length (Carbamate) | ~1.23 Å | Reflects the double bond character of the carbonyl group. |
| Dihedral Angle (Phenyl Rings) | Variable | Describes the relative orientation of the two aromatic rings. |
| Electronic Properties | ||
| Dipole Moment | > 2.0 D | Suggests a polar molecule due to electronegative atoms (O, N, F, Br). |
| Frontier Orbitals | ||
| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Energy Gap | 5.3 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with the environment.
While DFT can identify the lowest energy conformation, a molecule like this compound possesses significant conformational flexibility due to its rotatable single bonds. MD simulations can explore the potential energy surface of the molecule, identifying various low-energy conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape can change, which is particularly important for its interaction with biological targets. The flexibility of the phenethyl and benzyl groups would be of particular interest.
The conformation of a molecule can be significantly influenced by its environment, especially the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, DMSO). These simulations would reveal how the solvent affects the conformational preferences of the molecule through interactions such as hydrogen bonding and dipole-dipole interactions. This information is vital for predicting the behavior of the compound in solution, which is the medium for most chemical and biological processes.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their observed properties. For a single compound like this compound, QSPR would involve calculating a variety of molecular descriptors (e.g., topological, electronic, and steric parameters).
These descriptors could then be used in established QSPR models to predict various properties, such as solubility, boiling point, and partition coefficient, for which experimental data may be lacking. While no specific QSPR studies on this compound have been reported, this methodology represents a valuable tool for estimating its physical and chemical characteristics based on its molecular structure.
Predicting Chemical Properties Relevant to Synthesis or Reactivity
Computational quantum mechanics, particularly Density Functional Theory (DFT), serves as a fundamental tool for predicting the electronic structure and, consequently, the chemical properties of molecules like this compound. nih.govnih.gov These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic characteristics before it is even synthesized.
Molecular Orbitals and Reactivity Descriptors: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical hardness; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the electron-withdrawing effects of the fluorine and bromine atoms are expected to lower the energy of the LUMO, potentially making the aromatic ring susceptible to nucleophilic attack. DFT calculations can precisely quantify these energies.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), typically colored in red or yellow, and electron-poor regions (electrophilic sites), colored in blue. For this compound, the oxygen atoms of the carbamate group would be expected to be highly electron-rich, making them potential sites for hydrogen bonding or coordination to electrophiles. Conversely, the hydrogen atom of the N-H group in the carbamate would be electron-poor and act as a hydrogen bond donor.
Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate hyperconjugative interactions and charge delocalization within the molecule. pnrjournal.com This can reveal the stability imparted by interactions between filled and empty orbitals, such as the delocalization of the nitrogen lone pair into the carbonyl group of the carbamate moiety, which contributes to the planarity and rigidity of this functional group.
Below is a table of representative chemical properties that can be predicted for this compound using DFT calculations, based on studies of similar molecules. nih.govnih.govpnrjournal.com
| Predicted Property | Computational Method | Relevance to Synthesis/Reactivity |
| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G*) | Correlates with chemical stability and reactivity. |
| Molecular Electrostatic Potential | DFT | Identifies sites for electrophilic and nucleophilic reactions. |
| Dipole Moment | DFT | Influences solubility and intermolecular interactions. |
| Hirshfeld Charges | DFT | Quantifies the charge distribution on each atom. |
These theoretical predictions are invaluable for designing synthetic routes. For instance, understanding the electrophilic and nucleophilic sites on the molecule can guide the choice of reagents and reaction conditions for further functionalization.
Ligand-Target Interaction Analysis in In Silico Models
The structural motifs within this compound—specifically the carbamate group and the substituted phenethylamine (B48288) backbone—suggest its potential to interact with biological targets. The carbamate functional group is a known pharmacophore for inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE). tandfonline.comnih.govnih.gov Substituted phenethylamines are also known to interact with a variety of receptors and enzymes in the central nervous system. nih.govresearchgate.net Therefore, a plausible in silico analysis would involve docking this molecule into the active site of AChE to predict its binding affinity and mode of interaction.
Molecular Docking Simulation: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. mdpi.comuaeh.edu.mx The process involves preparing the 3D structures of both the ligand (this compound) and the target protein (e.g., human AChE, PDB ID: 4PQE).
The ligand's structure would be optimized to its lowest energy conformation. The protein structure would be prepared by removing water molecules and adding hydrogen atoms. A docking algorithm, such as AutoDock Vina, would then be used to systematically explore possible binding poses of the ligand within the active site of AChE, scoring each pose based on a force field that estimates the binding free energy.
Analysis of Binding Interactions: The results of the docking simulation would reveal the specific amino acid residues involved in the interaction. Based on studies of other carbamate inhibitors with AChE, several key interactions can be predicted: tandfonline.comnih.gov
Hydrogen Bonding: The N-H group of the carbamate can act as a hydrogen bond donor to the catalytic serine residue in the AChE active site. The carbonyl oxygen of the carbamate can act as a hydrogen bond acceptor with backbone amides of other residues like glycine (B1666218) and alanine.
Hydrophobic Interactions: The benzyl and the 4-bromo-2-fluorophenyl rings are expected to form hydrophobic and π-π stacking interactions with aromatic residues in the active site gorge of AChE, such as tryptophan and tyrosine.
Halogen Bonding: The bromine atom on the phenethyl ring could participate in halogen bonding, a noncovalent interaction where the halogen acts as a Lewis acid, with electron-donating atoms like the backbone carbonyl oxygen of an amino acid residue. nih.govnih.govacs.org This type of interaction can significantly contribute to binding affinity and selectivity. researchgate.netresearchgate.net The fluorine atom, while generally a poor halogen bond donor, can influence the electrostatic potential of the ring and participate in other dipole-dipole or hydrogen bond interactions. nih.gov
Molecular Dynamics (MD) Simulations: To further refine the docking results and assess the stability of the predicted ligand-protein complex, MD simulations can be performed. tandfonline.comnih.gov An MD simulation would model the movement of every atom in the system over time, providing insights into the flexibility of the complex and the persistence of the identified interactions in a simulated physiological environment.
The potential interactions are summarized in the table below.
| Type of Interaction | Potential Interacting Group on Ligand | Potential Interacting Residues in AChE Active Site |
| Hydrogen Bond (Donor) | Carbamate N-H | Serine, Histidine |
| Hydrogen Bond (Acceptor) | Carbamate C=O | Glycine, Alanine |
| π-π Stacking | Benzyl Ring, Phenyl Ring | Tryptophan, Tyrosine, Phenylalanine |
| Hydrophobic (Alkyl) | Ethyl Chain | Leucine, Isoleucine, Valine |
| Halogen Bond | Bromine Atom | Backbone Carbonyl Oxygen (e.g., Glycine) |
This in silico analysis provides a detailed hypothesis of how this compound might interact with a biological target, which can then be validated through experimental biochemical assays.
Analytical Methodologies for Quantitative and Qualitative Assessment in Research Contexts
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is an indispensable tool in chemical analysis, allowing for the separation of individual components from a mixture. This is critical for assessing the purity of synthesized Benzyl (B1604629) 4-bromo-2-fluorophenethylcarbamate and for monitoring the progress of its synthesis reactions.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like Benzyl 4-bromo-2-fluorophenethylcarbamate. A reverse-phase HPLC method is often the first choice for compounds of this nature. Method development would typically involve the systematic optimization of several parameters to achieve a desired level of separation and sensitivity.
A typical starting point for method development would be a C18 column with a gradient elution system. The mobile phase would likely consist of an aqueous component (such as water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier (commonly acetonitrile (B52724) or methanol). The gradient would be programmed to increase the proportion of the organic solvent over time, to elute compounds of increasing hydrophobicity. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, which for a benzyl-containing compound might be in the range of 210-280 nm.
Validation of the developed HPLC method is crucial to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). For instance, in the analysis of related carbamate (B1207046) pesticides, HPLC methods have demonstrated excellent linearity over a wide concentration range, with low limits of detection. nih.govacs.org
Table 1: Illustrative HPLC Method Parameters for Carbamate Analysis
| Parameter | Typical Value/Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many carbamates can be thermally labile, derivatization can sometimes be employed to increase their volatility and stability for GC analysis. However, for a compound like this compound, direct GC analysis might be challenging without careful optimization of the injection port temperature to avoid degradation.
When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification but also mass spectra, which can elucidate the molecular weight and fragmentation pattern of the analyte, offering a high degree of confidence in its identity. The electron ionization (EI) mass spectra of structurally similar N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine regioisomers have been shown to yield nearly identical fragment ions, making chromatographic separation essential for distinguishing between them. bohrium.comojp.gov For this compound, characteristic fragments would be expected from the cleavage of the carbamate bond and from the substituted benzyl and phenethyl moieties.
Gas Chromatography-Infrared (GC-IR) detection provides complementary information, yielding vapor-phase infrared spectra of the eluting compounds. This can be particularly useful for distinguishing between isomers that may have very similar mass spectra but different IR absorption bands corresponding to their specific functional groups and substitution patterns on the aromatic rings. ojp.govresearchgate.net
Table 2: Hypothetical GC-MS Parameters for Analysis of a Related Compound
| Parameter | Typical Value/Condition |
| Column | Mid-polarity (e.g., 50% phenyl-polysiloxane), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C (optimized to prevent degradation) |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in a research setting. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The relative polarity of the starting materials and the product will determine their retention factors (Rf values). By spotting the reaction mixture alongside the starting materials on the TLC plate and eluting with the appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of the starting material spots can be visually assessed. Visualization is often achieved under UV light, or by staining with a chemical reagent such as potassium permanganate (B83412).
Advanced Sample Preparation Techniques for Complex Matrices in Chemical Research
When analyzing this compound in complex matrices, such as in environmental or biological samples during metabolism or degradation studies, sample preparation is a critical step to remove interfering substances and concentrate the analyte.
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from solution. nih.gov For a compound like this compound, which has both polar (carbamate) and non-polar (benzyl, bromo-fluorophenyl) characteristics, a reverse-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would likely be effective.
The general SPE procedure involves four steps:
Conditioning: The sorbent is treated with a solvent like methanol, followed by water or an aqueous buffer to prepare it for sample loading.
Loading: The sample solution is passed through the sorbent bed, where the analyte is retained through hydrophobic interactions.
Washing: The sorbent is washed with a weak solvent to remove interfering compounds that are less strongly retained than the analyte.
Elution: The analyte is eluted from the sorbent using a strong organic solvent, such as acetonitrile or methanol.
Magnetic solid-phase extraction (MSPE) is an evolution of this technique that uses magnetic sorbents, allowing for easy separation of the sorbent from the sample matrix with the aid of an external magnet. nih.govacs.orgresearchgate.net
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of organic solvent is critical and depends on the polarity of the analyte. For this compound, a moderately polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) would be a suitable choice.
A modern variation of this technique is Dispersive Liquid-Liquid Microextraction (DLLME), which uses a small amount of extraction solvent and a disperser solvent that is miscible in both the aqueous and organic phases. researchgate.netujaen.esresearchgate.net This creates a cloudy solution with a large surface area between the two phases, leading to rapid and efficient extraction of the analyte into the fine droplets of the extraction solvent. researchgate.net Subsequent centrifugation separates the phases, and the concentrated analyte in the small volume of the extraction solvent can be directly analyzed.
Table 3: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| SPE | Partitioning between a solid sorbent and a liquid sample | High recovery, high concentration factor, can handle complex matrices | Can be more costly, may require method development for sorbent selection |
| LLE | Partitioning between two immiscible liquid phases | Simple, inexpensive, well-established | Can be time-consuming, requires large volumes of organic solvents, emulsion formation can be an issue |
| DLLME | Micro-extraction based on a ternary solvent system | Rapid, high enrichment factor, requires minimal solvent | May be sensitive to matrix effects, requires careful optimization of solvent system |
Role As a Chemical Intermediate or Building Block in Advanced Organic Synthesis
Utility in the Preparation of Complex Molecular Scaffolds
The unique arrangement of functional groups in Benzyl (B1604629) 4-bromo-2-fluorophenethylcarbamate makes it an adept building block for the construction of intricate molecular frameworks, particularly those of interest in medicinal chemistry and materials science.
In the realm of multistep synthesis, Benzyl 4-bromo-2-fluorophenethylcarbamate is primarily utilized as a protected form of 4-bromo-2-fluorophenethylamine. The benzyl carbamate (B1207046) (Cbz) group is a well-established protecting group for primary amines, offering stability under a variety of reaction conditions while allowing for facile deprotection when needed. chem-station.commasterorganicchemistry.com This protective strategy is crucial in lengthy synthetic campaigns where the reactivity of the amine needs to be masked to prevent unwanted side reactions.
The synthetic utility of this compound is often centered around the reactivity of the aryl bromide. The bromine atom can be readily transformed into other functional groups through various cross-coupling reactions. For instance, it can participate in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the elaboration of the phenethyl moiety, leading to the creation of diverse molecular scaffolds. The presence of the ortho-fluoro substituent can influence the reactivity of the aryl bromide and can also impart desirable electronic properties to the final molecule.
A representative synthetic sequence could involve an initial cross-coupling reaction at the bromide position, followed by deprotection of the amine to allow for further functionalization, such as amide bond formation or reductive amination. This stepwise approach enables the construction of complex molecules with precise control over the placement of substituents.
Table 1: Representative Transformations of the Aryl Bromide Moiety
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene (B28343)/H₂O) | Biaryl derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | Arylalkyne derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., Toluene) | N-Aryl derivatives |
| Stille Coupling | Organostannane, Pd catalyst, solvent (e.g., Toluene) | Aryl-substituted derivatives |
This table presents illustrative examples of reactions that the aryl bromide functionality of this compound can undergo. The specific conditions may vary depending on the substrate.
While direct literature examples are scarce for this specific compound, its structural motifs are highly relevant to the synthesis of heterocyclic compounds. The 4-bromo-2-fluorophenethylamine core, once deprotected, is a valuable precursor for the construction of various nitrogen-containing heterocycles.
For instance, the phenethylamine (B48288) moiety is a key component of isoquinoline (B145761) alkaloids and other related heterocyclic systems. Intramolecular cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, could be employed after appropriate functionalization of the amine to construct fused heterocyclic rings. The bromo and fluoro substituents on the aromatic ring would be incorporated into the resulting heterocyclic scaffold, providing handles for further diversification or influencing the biological activity of the final compound.
Furthermore, the deprotected amine can react with various bifunctional reagents to form a wide array of heterocyclic rings, including but not limited to, pyrazoles, imidazoles, and benzodiazepines, depending on the chosen reaction partner. The versatility of the phenethylamine scaffold makes it a valuable starting point for the discovery of novel heterocyclic entities. nih.gov
Participation in Reaction Method Development
The unique electronic and steric properties of this compound make it a suitable candidate for use in the development and optimization of new synthetic methodologies.
The presence of an aryl bromide makes this compound an excellent substrate for testing the efficacy and scope of new palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions. The electronic effect of the ortho-fluoro group and the steric bulk of the protected phenethyl side chain can provide valuable insights into the robustness and limitations of a new catalytic system. Researchers developing novel ligands or catalyst systems for C-C or C-heteroatom bond formation could use this molecule as a benchmark substrate to evaluate catalyst performance.
Due to its well-defined structure, this compound can also serve as a model compound for mechanistic investigations of organic reactions. For example, in studies of nucleophilic aromatic substitution, the fluorine atom could act as a leaving group under certain conditions, and the rate of its displacement could be compared to that of the bromine atom, providing data on the relative reactivity of these halogens in a specific chemical environment. The carbamate functionality can also be used to study the directing effects of protected amines in electrophilic aromatic substitution reactions, should such transformations be explored on this scaffold.
Patent Literature Analysis of Synthetic Pathways and Chemical Applications
An analysis of the patent literature reveals that while "this compound" itself is not frequently cited, the core structure of 4-bromo-2-fluorophenethylamine and related derivatives appears in patents related to the synthesis of pharmaceutically active compounds. These patents often describe the synthesis of complex molecules where a substituted phenethylamine is a key intermediate.
For example, patents in the area of kinase inhibitors and other therapeutic agents often feature substituted phenethylamine moieties. The synthetic routes described in these patents frequently involve the protection of the amine group, often as a carbamate, to allow for selective modification of other parts of the molecule. The bromo and fluoro substituents are often introduced to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
The general synthetic strategies found in the patent literature for related compounds often involve the following key steps:
Synthesis of the Substituted Phenylacetic Acid or Phenylacetonitrile: This is a common starting point for the construction of the phenethylamine skeleton.
Introduction of the Amine Functionality: This can be achieved through various methods, such as the reduction of a nitrile or an amide, or through reductive amination of a corresponding ketone or aldehyde.
Protection of the Amine: The amine is often protected with a group like benzyl carbamate to facilitate further transformations.
Functionalization of the Aromatic Ring: This can involve the introduction of halogens or other substituents through electrophilic aromatic substitution or other methods.
Elaboration of the Molecule: This step typically involves cross-coupling reactions or other bond-forming reactions to build the final complex structure.
Deprotection of the Amine: The protecting group is removed in one of the final steps to yield the target compound.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of carbamates often involves the use of hazardous reagents like phosgene (B1210022) and isocyanates. nih.govacs.org Modern synthetic chemistry is increasingly focused on developing greener and more sustainable alternatives. Future research on the synthesis of Benzyl (B1604629) 4-bromo-2-fluorophenethylcarbamate should prioritize the development of methodologies that align with the principles of green chemistry.
One promising avenue is the utilization of carbon dioxide (CO2) as a C1 source. acs.orgnih.gov CO2 is an abundant, non-toxic, and renewable feedstock. nih.gov Research could focus on developing catalytic systems for the direct carboxylation of 4-bromo-2-fluorophenethylamine with benzyl alcohol and CO2. rsc.org This approach would be significantly more environmentally benign than traditional methods. Challenges to overcome include the thermodynamic stability of CO2, requiring the development of highly active and selective catalysts. nih.gov
Flow chemistry presents another opportunity for a more sustainable synthesis. beilstein-journals.org Continuous-flow processes can offer improved safety, better heat and mass transfer, and easier scalability compared to batch reactions. beilstein-journals.org A continuous-flow synthesis of Benzyl 4-bromo-2-fluorophenethylcarbamate could potentially reduce reaction times and improve yields. nih.gov Furthermore, integrating flow chemistry with other green technologies, such as biocatalysis, could lead to highly efficient and sustainable synthetic routes. nih.gov
Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a high degree of selectivity and operates under mild conditions. nih.gov The enzymatic synthesis of carbamates has been demonstrated using promiscuous esterases or acyltransferases in aqueous media. nih.govresearchgate.net Future research could explore the use of enzymes for the synthesis of this compound, which would be a significant step towards a truly green synthetic process.
Below is a table summarizing potential sustainable synthetic strategies:
| Synthetic Strategy | Key Advantages | Potential Challenges |
| CO2 Utilization | Renewable feedstock, non-toxic, environmentally benign. nih.gov | Thermodynamic stability of CO2, catalyst development. nih.gov |
| Flow Chemistry | Improved safety, scalability, and efficiency. beilstein-journals.org | Initial setup costs, potential for clogging. |
| Biocatalysis | High selectivity, mild reaction conditions, aqueous media. nih.gov | Enzyme stability and cost, substrate scope. |
Exploration of Novel Chemical Transformations of the Core Structure
The structure of this compound offers several reactive sites for novel chemical transformations. The carbamate (B1207046) moiety, the halogenated aromatic ring, and the phenethyl backbone are all amenable to further functionalization, opening up possibilities for creating a diverse library of derivatives with potentially interesting properties.
The carbamate group itself can be a target for various transformations. For instance, nickel-catalyzed amination of aryl carbamates has been reported as a method for C-N bond formation. nih.gov Although the target molecule is a benzyl carbamate, exploring similar transition-metal-catalyzed reactions to replace the benzyloxy group with other nucleophiles could be a fruitful area of research.
The aromatic ring, with its bromo and fluoro substituents, is ripe for cross-coupling reactions. The bromine atom can be readily utilized in well-established palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings to introduce new carbon-carbon and carbon-heteroatom bonds. This would allow for the synthesis of a wide range of analogs with modified electronic and steric properties.
Furthermore, the phenethylamine (B48288) core structure is a known substrate for C-H activation reactions. nih.gov Palladium-catalyzed C-H activation of phenethylamines has been used to synthesize complex heterocyclic structures. nih.govnih.gov Investigating the directed C-H functionalization of the aromatic ring or the ethyl bridge of this compound could lead to novel and complex molecular architectures.
Potential novel transformations are summarized in the table below:
| Reactive Site | Transformation Type | Potential Products |
| Carbamate Moiety | Transition-metal-catalyzed substitution | Amides, ureas, other carbamates |
| Aromatic Ring | Palladium-catalyzed cross-coupling | Biaryls, arylamines, aryl ethers |
| Phenethylamine Core | C-H activation/functionalization | Fused heterocyclic systems, substituted phenethylamines |
Advanced Theoretical Studies on Reaction Mechanisms and Stereoselectivity
Computational chemistry can provide valuable insights into the reaction mechanisms, transition states, and stereoselectivity of chemical transformations. nih.govresearchgate.net For this compound, theoretical studies could be employed to guide the development of new synthetic methods and to understand the outcomes of novel chemical reactions.
Density Functional Theory (DFT) calculations could be used to model the proposed sustainable synthetic routes. For example, the mechanism of CO2 insertion into the N-H bond of 4-bromo-2-fluorophenethylamine, catalyzed by various transition metals or organocatalysts, could be investigated to identify the most promising catalytic systems. rsc.org Similarly, computational studies on the enzymatic synthesis could help in understanding the enzyme-substrate interactions and in designing more efficient biocatalysts. researchgate.net
Theoretical studies would also be invaluable in predicting the regioselectivity and stereoselectivity of the novel chemical transformations discussed in the previous section. For instance, in C-H activation reactions, computational modeling can help predict which C-H bond is most likely to be activated and can aid in the design of directing groups and ligands to control the selectivity of the reaction. researchgate.net
Furthermore, understanding the conformational preferences of the this compound molecule through computational analysis can provide insights into its potential interactions with biological targets. The rotational barrier around the carbamate C-N bond, a key feature of carbamate chemistry, can be studied using theoretical methods. nih.govacs.org
Key areas for theoretical investigation include:
| Area of Study | Computational Method | Potential Insights |
| Sustainable Synthesis | Density Functional Theory (DFT) | Reaction mechanisms, catalyst design, transition state analysis. rsc.org |
| Novel Transformations | DFT, Molecular Dynamics (MD) | Regioselectivity, stereoselectivity, reaction pathways. researchgate.net |
| Conformational Analysis | Ab initio methods, DFT | Rotational barriers, stable conformers, potential for biological interactions. nih.govacs.org |
Design of Next-Generation Chemical Probes and Building Blocks based on this Scaffold
The unique combination of functional groups in this compound makes it an attractive scaffold for the design of next-generation chemical probes and specialized building blocks for chemical biology and materials science. nih.gov
The presence of fluorine is particularly noteworthy. Fluorinated building blocks are widely used in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered lipophilicity. alfa-chemistry.comossila.comtcichemicals.com The 2-fluoro substitution pattern on the aromatic ring can influence the molecule's conformation and electronic properties, which can be exploited in the design of enzyme inhibitors or receptor ligands.
The bromine atom provides a handle for the introduction of reporter groups, such as fluorophores or affinity tags, through cross-coupling reactions. This would enable the development of chemical probes to study biological processes. For example, a fluorescent dye could be attached to the molecule to visualize its localization within cells.
Moreover, the carbamate linkage is a common feature in many bioactive compounds and can act as a hydrogen bond donor and acceptor, contributing to binding affinity with biological targets. nih.gov By modifying the benzyl and phenethyl portions of the molecule, it is possible to create a library of compounds for screening against various biological targets.
The potential applications of this scaffold are summarized below:
| Application | Key Structural Feature | Design Strategy |
| Chemical Probes | Bromine atom | Attachment of reporter groups (fluorophores, biotin) via cross-coupling. |
| Medicinal Chemistry | Fluorine atom, carbamate group | Modification of substituents to optimize binding to biological targets. nih.govalfa-chemistry.com |
| Building Blocks | Entire scaffold | Use as a starting material for the synthesis of more complex molecules. nih.gov |
Q & A
Q. Purity Optimization :
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and H NMR (absence of amine proton at δ 1.5–2.5 ppm).
Table 1 : Key Precursors and Their Sources
| Precursor | CAS Number | Source (Evidence) |
|---|---|---|
| 4-Bromo-2-fluorobenzaldehyde | 57848-46-1 | (Kanto Reagents) |
| Benzyl chloroformate | 501-53-1 | Commercial suppliers |
Reference : (synthetic analogs), 22 (reaction optimization).
Basic: How is the crystal structure of this compound determined experimentally?
Methodological Answer :
Steps for X-ray Crystallography :
Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Structure Solution : Employ SHELXT () for space group determination and SHELXL () for refinement.
Validation : Check for disorder (e.g., bromine/fluorine occupancy) using OLEX2 or ORTEP-3 ().
Q. Key Parameters :
- R-factor : Aim for < 0.05.
- Thermal Displacement Parameters : Anisotropic refinement for heavy atoms (Br, F).
Table 2 : Example Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Space Group | P/c |
| a, b, c (Å) | 10.21, 7.89, 15.34 |
| β (°) | 102.5 |
| Resolution (Å) | 0.84 |
Reference : (SHELX workflow), 4 (visualization).
Advanced: How can computational methods resolve contradictions in spectroscopic data for this compound?
Methodological Answer :
Contradictions in NMR/IR data (e.g., unexpected coupling or peak splitting) may arise from dynamic effects or crystal packing. Use:
DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (). Compare computed H NMR shifts (GIAO method) with experimental data.
Electron Density Analysis : Apply the Colle-Salvetti correlation-energy functional () to model electron distribution and predict reactive sites.
Case Study : If F NMR shows unexpected splitting, DFT can simulate solvent effects (e.g., DMSO vs. CDCl) to identify conformational isomers.
Reference : (DFT), 19 (electronic properties).
Advanced: What strategies are effective for functionalizing the bromo group in this compound for drug discovery applications?
Methodological Answer :
The bromo group enables cross-coupling reactions:
Suzuki-Miyaura Coupling : Use 4-bromo-2-fluorophenylboronic acid (CAS 216393-64-5, ) as a model. Optimize with Pd(PPh)/KCO in THF/HO.
Buchwald-Hartwig Amination : Introduce amines via Pd(dba)/Xantphos catalysis.
Q. Experimental Design :
- Kinetic Monitoring : Use LC-MS to track intermediate formation.
- Byproduct Analysis : Identify debromination products via GC-MS.
Table 3 : Example Reaction Conditions
| Reaction Type | Catalyst System | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh) | 78–85 |
| Buchwald-Hartwig | Pd(dba) | 65–72 |
Reference : (boronic acid), 16 (coupling analogs).
Basic: How are mass spectrometry and IR spectroscopy applied to confirm the molecular structure?
Q. Methodological Answer :
- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 382.05 for CHBrFNO).
- IR Spectroscopy : Identify carbamate C=O stretch (~1700 cm) and N-H bend (~1530 cm).
Q. Data Interpretation :
- Isotope Pattern : Match Br (1:1 Br/Br) and F (monoisotopic) signatures.
- Fragmentation Pathways : Use MS/MS to distinguish between benzyl loss (m/z 91) and phenethyl cleavage.
Reference : (MS principles), 24 (spectral validation).
Advanced: How can reaction conditions be optimized to minimize dehalogenation during functionalization?
Methodological Answer :
Dehalogenation is common in Pd-catalyzed reactions. Mitigation strategies include:
Ligand Screening : Bulky ligands (e.g., SPhos) reduce β-hydride elimination.
Solvent Effects : Use DMA or toluene instead of DMF to stabilize intermediates.
Additives : Add silver salts (AgCO) to sequester halide byproducts.
Case Study : A Design of Experiments (DoE) approach with variables like temperature (80–120°C) and catalyst loading (1–5 mol%) can map optimal conditions.
Reference : (catalysis optimization), 16 (ligand effects).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
